5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine
CAS No.: 57054-81-6
Cat. No.: VC1974873
Molecular Formula: C7H10BrN3O
Molecular Weight: 232.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57054-81-6 |
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Molecular Formula | C7H10BrN3O |
Molecular Weight | 232.08 g/mol |
IUPAC Name | 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine |
Standard InChI | InChI=1S/C7H10BrN3O/c1-11(2)6-5(8)4-9-7(10-6)12-3/h4H,1-3H3 |
Standard InChI Key | NOOYIUJOLZYHBS-UHFFFAOYSA-N |
SMILES | CN(C)C1=NC(=NC=C1Br)OC |
Canonical SMILES | CN(C)C1=NC(=NC=C1Br)OC |
Introduction
Structural Characteristics and Identification
5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine is characterized by a pyrimidine core with three key substituents: a bromine atom at position 5, a methoxy group at position 2, and a dimethylamino group at position 4. This arrangement of functional groups contributes to the compound's unique chemical behavior and potential biological activity.
Molecular Identification Parameters
The compound is definitively identified through multiple chemical parameters, as summarized in Table 1.
Table 1: Identification Parameters of 5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine
Parameter | Value |
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CAS Number | 57054-81-6 |
Molecular Formula | C₇H₁₀BrN₃O |
Molecular Weight | 232.08 g/mol |
InChI | InChI=1S/C7H10BrN3O/c1-11(2)6-5(8)4-9-7(10-6)12-3/h4H,1-3H3 |
SMILES | CN(C)C1=NC(=NC=C1Br)OC |
The compound has several recognized synonyms in chemical databases and literature, including 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine, 5-bromo-4-(dimethylamino)-2-methoxypyrimidine, and 5-bromo-4-N,N-dimethylamino-2-methoxypyrimidine .
Structural Analysis
The structure features a planar pyrimidine ring with significant electron density distribution influenced by its substituents. The methoxy group at position 2 contributes electron density to the ring through resonance, while the bromine at position 5 creates an electron-withdrawing effect. The dimethylamino group at position 4 acts as an electron donor through resonance, creating a complex electronic environment within the molecule .
Physical and Chemical Properties
Understanding the physical and chemical properties of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine is essential for its applications in research and industry. These properties determine its behavior in different environments and its potential interactions with biological systems.
Chemical Reactivity
The chemical reactivity of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine is determined by its functional groups:
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The bromine at position 5 serves as a site for nucleophilic substitution reactions, particularly relevant in cross-coupling chemistry.
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The methoxy group at position 2 can undergo O-demethylation under acidic conditions.
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The dimethylamino group at position 4 possesses nucleophilic character and can participate in various reactions including oxidation and alkylation.
These reactive sites make the compound valuable as a synthetic intermediate in the preparation of more complex molecules with potential pharmaceutical applications .
Synthesis Methodologies
Several synthetic pathways can be employed to prepare 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine, each with its own advantages and limitations. The choice of method depends on the available starting materials, required scale, and desired purity.
Specific Synthesis Example
A potential synthetic route involves the bromination of 2-methoxy-N,N-dimethylpyrimidin-4-amine using N-bromosuccinimide in acetonitrile, a method commonly employed for the selective bromination of electron-rich pyrimidines . This approach takes advantage of the electronic properties of the pyrimidine ring, with the dimethylamino group directing the bromination to the 5-position through its electron-donating effect.
Analytical Characterization
Proper characterization of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine is crucial for confirming its identity and purity. Various analytical techniques can be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine would typically reveal:
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A singlet for the methoxy group (OCH₃) around 3.9-4.1 ppm
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A singlet for the two methyl groups of the dimethylamino function around 3.0-3.2 ppm
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A singlet for the C6-H proton of the pyrimidine ring around 8.0-8.5 ppm
¹³C NMR would show characteristic signals for the pyrimidine carbon atoms, with the C5 bearing the bromine showing a distinctive chemical shift due to the heavy atom effect .
Mass Spectrometry
Mass spectrometric analysis would show a molecular ion peak at m/z 232 and 234 with the characteristic isotope pattern of bromine (M and M+2 peaks with approximately 1:1 intensity ratio), confirming the molecular formula C₇H₁₀BrN₃O .
Applications in Research and Industry
5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine has potential applications in various fields due to its unique structural features and reactivity profile.
Pharmaceutical Applications
The compound's structure suggests potential pharmaceutical applications, particularly as a synthetic intermediate or scaffold for medicinal chemistry. Pyrimidine derivatives similar to 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine have demonstrated various biological activities:
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Some brominated pyrimidine derivatives have shown endothelin receptor affinity and may be relevant in cardiovascular research .
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The reactive bromine substituent provides a handle for further derivatization, enabling the creation of compound libraries for drug discovery.
Use as a Chemical Intermediate
Due to its functional groups, 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine serves as a valuable intermediate in organic synthesis. The bromine at position 5 can participate in various cross-coupling reactions (Suzuki, Stille, Negishi) to introduce new carbon-carbon bonds, offering routes to more complex molecules .
Structure-Activity Relationships and Comparisons
Understanding how 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine relates to similar compounds provides insights into its potential applications and properties.
Comparison with Related Compounds
Table 2 presents a comparison between 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine and structurally related compounds, highlighting their differences and similarities.
Table 2: Comparison of 5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
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5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine | C₇H₁₀BrN₃O | 232.08 g/mol | N,N-dimethyl group at position 4 |
5-Bromo-2-methoxypyrimidin-4-amine | C₅H₆BrN₃O | 204.02 g/mol | Primary amine at position 4 |
5-Bromo-2,6-dimethylpyrimidin-4-amine | C₆H₈BrN₃ | 202.05 g/mol | Methyl group at position 6 instead of methoxy at position 2 |
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | C₉H₁₁BrClN₃ | 276.56 g/mol | Chloro at position 2, cyclopentyl group at position 4 |
This comparison reveals how subtle modifications to the substituents on the pyrimidine ring can significantly alter the compound's properties and potential applications .
Current Research and Future Directions
Recent Research Findings
Research involving brominated pyrimidines similar to 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine has shown promising results in various fields:
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Studies have demonstrated that certain brominated pyrimidine derivatives exhibit significant affinity for endothelin receptors, particularly ET₁ and ET₂, with potential applications in cardiovascular medicine .
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The reactivity of the bromine substituent has been exploited in the development of cross-coupling methodologies, enabling the creation of diverse chemical libraries for drug discovery .
Future Research Directions
Future research on 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine could focus on:
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Exploring its potential as a scaffold for developing novel bioactive compounds
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Investigating its use in cross-coupling reactions to access complex molecular structures
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Studying its interactions with biological targets to identify potential therapeutic applications
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Developing more efficient and environmentally friendly synthesis methods
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